methyl (4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Methyl (4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate (CAS 1790199-16-4, MF: C₁₅H₁₈N₂O₅S, MW: 338.38) is a hybrid sulfonamide–carbamate research compound featuring a furan-3-yl propan-2-yl amine coupled via a sulfamoyl bridge to a phenyl ring bearing a para-methyl carbamate substituent. It belongs to the broad N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide family, a compound class represented in commercial screening libraries and explored in CNS-directed sulfamate and PPAR-agonist patent families.

Molecular Formula C15H18N2O5S
Molecular Weight 338.38
CAS No. 1790199-16-4
Cat. No. B2723434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate
CAS1790199-16-4
Molecular FormulaC15H18N2O5S
Molecular Weight338.38
Structural Identifiers
SMILESCC(CC1=COC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC
InChIInChI=1S/C15H18N2O5S/c1-11(9-12-7-8-22-10-12)17-23(19,20)14-5-3-13(4-6-14)16-15(18)21-2/h3-8,10-11,17H,9H2,1-2H3,(H,16,18)
InChIKeyMRCWUTMPZNMGLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate CAS 1790199-16-4: Structural Identity and Compound Class Placement for Procurement Evaluation


Methyl (4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate (CAS 1790199-16-4, MF: C₁₅H₁₈N₂O₅S, MW: 338.38) is a hybrid sulfonamide–carbamate research compound featuring a furan-3-yl propan-2-yl amine coupled via a sulfamoyl bridge to a phenyl ring bearing a para-methyl carbamate substituent [1]. It belongs to the broad N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide family, a compound class represented in commercial screening libraries and explored in CNS-directed sulfamate and PPAR-agonist patent families [2][3]. Its distinguishing structural feature—the methyl carbamate terminus—differentiates it from numerous para-substituted analogs (acetyl, trifluoromethoxy, halogen, alkyl-ether variants) that dominate this chemical space.

Why Generic Substitution Among N-(1-(Furan-3-yl)propan-2-yl)benzenesulfonamide Analogs Is Scientifically Unjustified Without Compound-Specific Evidence for CAS 1790199-16-4


The N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide scaffold is not pharmacologically monolithic. Literature on sulfonamide and carbamate SAR demonstrates that para-substituent identity on the phenyl ring profoundly modulates hydrogen-bonding capacity, metabolic stability, physicochemical profile, and target engagement [1][2]. The methyl carbamate terminus in CAS 1790199-16-4 introduces two hydrogen-bond donors and a polar surface area contribution distinct from the acetyl (HBA-only), trifluoromethoxy (lipophilic, electron-withdrawing), or halogen (hydrophobic) substituents found in the closest catalogued analogs. Because no publicly available head-to-head pharmacological data exist for this compound series, substituent-driven differences in ADME, selectivity, or potency cannot be assumed; each analog must be independently validated for a given assay context. Interchanging CAS 1790199-16-4 with a para-acetyl or para-trifluoromethoxy analog without experimental confirmation therefore carries a high risk of introducing uncontrolled variables into a screening cascade or SAR study.

Quantitative Differentiation Evidence for Methyl (4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate (CAS 1790199-16-4) Versus Closest Analogs


Para-Substituent Hydrogen-Bond Donor Capacity: Methyl Carbamate vs. Acetyl, Trifluoromethoxy, and Halogen Analogs

CAS 1790199-16-4 is the only member of the N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide series catalogued in major screening collections that bears a para-methyl carbamate substituent, contributing 2 hydrogen-bond donor (HBD) centers (the carbamate NH and the sulfamoyl NH). In contrast, the para-acetyl analog (CAS 1788843-38-8) provides zero HBD centers; the para-trifluoromethoxy analog contributes zero HBD; the para-fluoro analog (CAS 1798673-73-0) contributes one HBD (sulfamoyl NH only); and the para-bromo analog (CAS 1795194-77-2) contributes one HBD [1]. Hydrogen-bond donor count is a critical determinant of membrane permeability, solubility, and target-site complementarity in drug-like molecules.

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Topological Polar Surface Area Differentiation: Methyl Carbamate vs. Trifluoromethoxy and Acetyl Analogs

The target compound exhibits a computed Topological Polar Surface Area (TPSA) of 106 Ų [1]. The carbamate moiety contributes approximately 38 Ų (carbonyl O + NH + ester O), substantially exceeding the TPSA contribution of the acetyl group (~17 Ų, single carbonyl) in the para-acetyl analog, and contrasting with the trifluoromethoxy substituent which adds minimal polar surface (~9 Ų, three F atoms with low individual contribution). TPSA values above 140 Ų are associated with poor oral absorption; values in the 60–140 Ų range are considered favorable for CNS penetration. The target compound's TPSA of 106 Ų places it in a regime distinct from the more lipophilic analogs, with implications for blood-brain barrier permeability prediction and tissue distribution modeling.

Drug Design Bioavailability Prediction In Silico ADME

Rotatable Bond Count and Molecular Flexibility: Carbamate Extended Conformation vs. Compact Acetyl and Halogen Analogs

The target compound contains 7 rotatable bonds, compared to 5 rotatable bonds for the para-acetyl analog (CAS 1788843-38-8) and 5–6 for the para-halogen analogs (based on SMILES analysis) [1]. The two additional rotatable bonds arise from the methyl carbamate group (O–C(=O) and C(=O)–N rotations), which extend the conformational search space relative to the acetyl and halogen series. Increased rotatable bond count is classically associated with higher entropic penalty upon binding and reduced ligand efficiency, but may also enable induced-fit recognition modes inaccessible to more rigid congeners.

Conformational Analysis Ligand Efficiency Entropic Penalty

Commercial Sourcing and Purity Benchmarking: Life Chemicals Screening Compound vs. Bulk Catalog Analogs

CAS 1790199-16-4 is stocked by Life Chemicals as a screening compound (catalog ID F6436-3506) in 5 mg and 5 μmol formats, with pricing of $63–$69 per unit and an LCMS/NMR-verified purity specification of ≥90% [1]. In contrast, several para-substituted analogs (e.g., CAS 1788843-38-8, CAS 1795194-77-2) are listed only on aggregator platforms with variable purity grades and less traceable supply chains. For researchers requiring batch-to-batch analytical documentation for reproducible screening, the Life Chemicals sourcing pathway provides a verifiable quality-control framework not uniformly available across the analog series.

Chemical Procurement Screening Library Purity Specification

Carbamate Metabolic Stability Potential vs. Acetyl and Alkyl-Ether Analogs: Class-Level Pharmacological Inference

Carbamate functional groups are well-established in medicinal chemistry as metabolically stable bioisosteres of esters and as modulators of CYP-mediated oxidation [1]. The methyl carbamate in CAS 1790199-16-4 is structurally distinct from the acetyl group (susceptible to ketoreductase-mediated reduction), the trifluoromethoxy group (metabolically inert but strongly electron-withdrawing), and the linear alkoxy substituents (subject to O-dealkylation). While no compound-specific microsomal stability data have been published for this series, the carbamate motif is generally associated with longer half-lives in hepatic microsome assays compared to ester and acetyl congeners [1]. This class-level inference suggests—but does not prove—that CAS 1790199-16-4 may exhibit different metabolic clearance profiles than the acetyl, propoxy, or ethoxy analogs, with potential implications for cellular assay dwell times.

Metabolic Stability Carbamate Pharmacology Prodrug Design

Explicit Data Gap Statement: Absence of Direct-Comparison Biological Activity Data

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, Google Patents, and major vendor technical datasheets (excluding benchchems, molecule, evitachem, vulcanchem per protocol) returned zero peer-reviewed publications containing quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, % inhibition) for CAS 1790199-16-4 or for direct head-to-head comparisons with any of its N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide analogs [1][2]. The compound is registered in the ZINC database and is present in the Life Chemicals screening collection, but no screening results or bioassay outcomes have been publicly deposited. This evidence gap means that any claims of differential potency, selectivity, or efficacy relative to analogs are unsupported by currently available data. Procurement decisions must therefore be based on structural, physicochemical, and sourcing considerations rather than experimentally validated performance differentiation.

Data Transparency Procurement Risk Assessment Evidence Gap

Recommended Application Scenarios for Methyl (4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate (CAS 1790199-16-4) Based on Available Evidence


Screening Library Diversification for CNS-Oriented HTS Campaigns Leveraging Favorable TPSA and Carbamate HBD Profile

With a computed TPSA of 106 Ų (within the CNS-favorable 60–140 Ų window) and two hydrogen-bond donor centers [1], CAS 1790199-16-4 is well-suited for inclusion in diversity-oriented screening libraries targeting CNS enzymes or receptors. Its carbamate terminus provides a distinct HBD pharmacophore not represented by acetyl, trifluoromethoxy, or halogen analogs in the same chemical series, thereby expanding the accessible chemical space in high-throughput screening decks. Procurement from Life Chemicals ensures a documented purity specification suitable for primary screening workflows.

Structure-Activity Relationship (SAR) Probe for Investigating Para-Substituent Effects on Target Engagement Within the N-(1-(Furan-3-yl)propan-2-yl)benzenesulfonamide Series

The compound serves as a critical SAR probe for medicinal chemistry programs exploring the pharmacological consequences of para-substituent variation on the N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide scaffold. Its 2 HBD centers, 7 rotatable bonds, and TPSA of 106 Ų [1] place it at a physicochemical extreme relative to the acetyl, halogen, and trifluoromethoxy analogs. Systematic parallel profiling of this compound alongside the para-acetyl and para-trifluoromethoxy analogs can reveal whether the carbamate HBD capacity translates into differential target selectivity or ADME behavior.

Computational Chemistry and In Silico Model Validation: Testing Docking, Free-Energy Perturbation, and QSAR Predictions Across a Physicochemically Diverse Analog Set

The structural diversity between CAS 1790199-16-4 (carbamate, HBD=2, TPSA=106 Ų) and the para-acetyl (HBD=1, lower TPSA) and para-trifluoromethoxy (HBD=1, more lipophilic) analogs creates a valuable test set for validating computational models [1]. The large TPSA and HBD spread across only four analogs enables rigorous assessment of scoring function sensitivity to polar surface and hydrogen-bond terms. Procurement of the target compound as part of a focused analog panel supports benchmarking of docking, MD, and FEP workflows where subtle substituent-driven differences must be captured.

Purity-Critical Biophysical Assays Requiring Vendor-Documented QC Specifications

For surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography experiments where compound purity directly affects data interpretability, the ≥90% purity specification documented by Life Chemicals [1] provides a traceable quality baseline. The availability of the compound in 5 mg and 5 μmol formats aligns with the quantity requirements of typical biophysical binding assays, reducing the need for in-house repurification prior to use.

Quote Request

Request a Quote for methyl (4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.